sodium thiophene-2-carboxylate

概要

説明

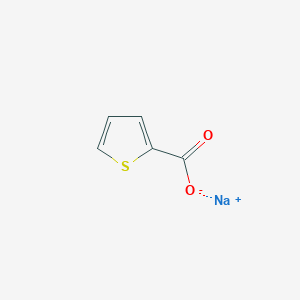

sodium thiophene-2-carboxylate is an organosulfur compound with the molecular formula C5H3NaO2S. It is a sodium salt of thiophene-2-carboxylic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom.

準備方法

Synthetic Routes and Reaction Conditions: sodium thiophene-2-carboxylate can be synthesized through several methods. One common method involves the reaction of thiophene with carbon tetrachloride (CCl4) in the presence of potassium hydroxide (KOH) and ethanol. This reaction leads to the formation of 2-thiophenecarboxylic acid ethyl ester, which can then be converted to sodium 2-thiophenecarboxylate .

Industrial Production Methods: In industrial settings, the synthesis of sodium 2-thiophenecarboxylate often involves the use of vanadium, molybdenum, or iron-containing catalysts. These catalysts facilitate the reaction of thiophene with the CCl4-CH3OH system, resulting in the desired product .

化学反応の分析

Types of Reactions: sodium thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid.

Reduction: Reduction reactions can convert it into thiophene derivatives with different functional groups.

Substitution: It can participate in substitution reactions where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions include thiophene-2-carboxylic acid, thiophene derivatives, and substituted thiophenes .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₅H₄NaO₂S

- Molecular Weight : 151.14 g/mol

- CAS Number : 25112-68-9

- IUPAC Name : Sodium thiophene-2-carboxylate

The compound features a thiophene ring, which contributes to its unique chemical properties, making it suitable for various reactions and applications.

Chemistry

This compound serves as a precursor in the synthesis of various thiophene derivatives. These derivatives are crucial in developing organic semiconductors and conducting polymers:

- Organic Electronics : STC is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its ability to form conductive films.

| Application | Description |

|---|---|

| Organic Semiconductors | Used in the synthesis of conductive polymers. |

| Conducting Polymers | Essential for electronic applications like OLEDs. |

Biology

In biological research, STC has been investigated for its potential antimicrobial and antitumor activities:

- Antimicrobial Activity : Studies indicate that STC can inhibit the growth of certain bacterial strains, suggesting potential for new antimicrobial agents .

- Antitumor Properties : Research has shown that STC may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further pharmacological studies .

Medicine

This compound is explored as a building block in synthesizing pharmaceutical compounds:

- Enzyme Inhibition : It has been identified as an inhibitor of D-amino acid oxidase (DAO), which is relevant in schizophrenia treatment .

| Therapeutic Area | Mechanism |

|---|---|

| Anticancer | Modulates enzyme activity affecting cancer cell proliferation. |

| Neuropharmacology | Inhibits DAO, potentially impacting neurotransmitter metabolism. |

Industrial Applications

STC is employed in various industrial processes:

- Dyes and Pigments : It is used in producing dyes due to its vibrant color properties.

- Corrosion Inhibitors : The compound's ability to form protective layers makes it useful in preventing corrosion in metal surfaces.

Case Study 1: Anti-inflammatory Properties

A study demonstrated that STC exhibits significant anti-inflammatory activity by reducing pro-inflammatory cytokines like TNF-α and IL-6 in vitro. In vivo studies indicated comparable efficacy to established anti-inflammatory drugs like indomethacin .

Case Study 2: Clinical Effectiveness

A randomized double-blind crossover study evaluated the efficacy of STC as an expectorant in patients with chronic bronchitis. The results showed no significant advantage over placebo treatments, indicating limitations in clinical effectiveness despite theoretical benefits .

作用機序

The mechanism of action of sodium 2-thiophenecarboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to changes in cellular functions. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

類似化合物との比較

Thiophene-2-carboxylic acid: Similar in structure but lacks the sodium ion.

Thiophene-2-carboxaldehyde: Contains an aldehyde group instead of a carboxylate group.

2-Thiophenemethanol: Features a hydroxymethyl group instead of a carboxylate group.

Uniqueness: sodium thiophene-2-carboxylate is unique due to its sodium ion, which enhances its solubility in water and makes it suitable for various aqueous reactions. Its versatility in undergoing different chemical reactions and its wide range of applications in multiple fields further highlight its uniqueness .

生物活性

Sodium thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a sodium salt of thiophene-2-carboxylic acid. Thiophene derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure allows it to interact with various biological targets, leading to its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : this compound can inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators.

- Gene Expression Modulation : The compound has been shown to affect the expression of genes related to inflammation and cellular stress responses. For example, it may influence hypoxia-inducible factor (HIF) pathways, which are crucial in cellular adaptation to low oxygen levels .

1. Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory activity. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various in vitro models . In vivo studies have also shown its efficacy in reducing inflammation in animal models, with some derivatives exhibiting activity comparable to established anti-inflammatory drugs like indomethacin .

2. Antimicrobial Activity

Thiophene derivatives, including this compound, have been investigated for their antimicrobial properties. Studies indicate that these compounds can inhibit the growth of certain bacterial strains, making them potential candidates for developing new antimicrobial agents.

3. Respiratory Effects

A clinical study evaluated the mucoregulatory effects of this compound in patients with chronic bronchitis. Although it was hypothesized to facilitate expectoration and improve respiratory function, the results showed no significant advantage over placebo treatments . This suggests that while the compound may have theoretical benefits, clinical efficacy remains uncertain.

Research Findings and Case Studies

特性

CAS番号 |

25112-68-9 |

|---|---|

分子式 |

C5H4NaO2S |

分子量 |

151.14 g/mol |

IUPAC名 |

sodium;thiophene-2-carboxylate |

InChI |

InChI=1S/C5H4O2S.Na/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7); |

InChIキー |

KUDAURWVCRHQPB-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C(=O)[O-].[Na+] |

異性体SMILES |

C1=CSC(=C1)C(=O)[O-].[Na+] |

正規SMILES |

C1=CSC(=C1)C(=O)O.[Na] |

Key on ui other cas no. |

25112-68-9 |

ピクトグラム |

Irritant |

関連するCAS |

527-72-0 (Parent) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。